molecular formula C6H7N3 B15223205 6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine

6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B15223205
M. Wt: 121.14 g/mol
InChI Key: LMAYDNVIKBCSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrrolo[3,2-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyrimidine ring. This partially saturated structure distinguishes it from fully aromatic analogs, conferring unique conformational flexibility and electronic properties. It serves as a critical scaffold in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents . Key physicochemical data include a molecular formula of C₆H₇N₃, molecular weight 121.14 g/mol, and solubility challenges in polar solvents due to its planar, hydrophobic core .

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C6H7N3/c1-2-8-6-3-7-4-9-5(1)6/h3-4,8H,1-2H2

InChI Key

LMAYDNVIKBCSLP-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CN=CN=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl 2-formylsuccinate with acetamidine hydrochloride in the presence of sodium ethoxide and ethanol . The reaction proceeds through a series of steps including condensation, cyclization, and elimination to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrolo[3,2-d]pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrrolo[3,2-d]pyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolo[3,2-d]pyrimidine-2,4-dione, while substitution reactions can introduce halogen atoms or other functional groups onto the pyrimidine ring.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[3,2-d]pyrimidine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, preventing its activation and subsequent signaling.

Comparison with Similar Compounds

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Structural Difference : The pyrimidine ring is fused at positions 3 and 4 of the pyrrolidine, creating a distinct isomer.
  • Applications : Acts as a precursor for ATR kinase inhibitors (e.g., 7,7-dimethyl derivatives) via structure-based drug design .
  • Key Data :
    • Molecular Weight: 121.14 g/mol (same as the [3,2-d] isomer) .
    • Synthesis: Produced via nickel chloride/sodium borohydride reduction of methylsulfanyl precursors .
  • Contrast: The [3,4-d] isomer exhibits higher solubility in ethanol, facilitating its use in synthetic routes .

Thieno[3,2-d]pyrimidine Derivatives

  • Structural Difference : Replaces the pyrrolidine ring with a thiophene moiety, enhancing aromaticity and electron-deficient character.
  • Applications : Potent ATR/ATM kinase inhibitors with IC₅₀ values <10 nM .
  • Key Data :
    • Substitutions: Chloro or methoxy groups at position 3 improve selectivity and cellular potency .
    • Bioactivity: 48c and 48f derivatives demonstrate synthetic lethality in ATM-deficient cancer models .
  • Contrast: Thieno derivatives exhibit higher metabolic stability but lower conformational flexibility compared to dihydro-pyrrolo analogs .

2,4-Diamino-6,7-dihydro-5H-pyrrolo[2,3]pyrimidine

  • Structural Difference: Pyrimidine fused at pyrrolidine positions 2 and 3; 2,4-diamino substitutions enhance hydrogen bonding.
  • Applications : FAK/Pyk2 inhibitors with anti-cancer activity .
  • Key Data: IC₅₀: <100 nM for FAK inhibition in hepatocellular carcinoma models . Synthesis: Achieved via cyclization of thiourea intermediates .
  • Contrast: The 2,4-diamino group improves target affinity but reduces blood-brain barrier penetration compared to unsubstituted analogs .

7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine

  • Structural Difference : Incorporates a triazole ring and bicyclic amine, increasing steric bulk.
  • Applications : Gamma-secretase modulator for Alzheimer’s disease .
  • Key Data :
    • EC₅₀: 50–100 nM in Aβ42 reduction assays .
    • Pharmacokinetics: Improved CNS bioavailability due to the bicyclic amine .
  • Contrast : The triazole ring enhances metabolic stability but introduces synthetic complexity .

VU0453595 (M1 Muscarinic Receptor PAM)

  • Structural Difference : Features a fluoro-benzyl and methyl-pyrazole substituent on a pyrrolo[3,4-b]pyridine core.
  • Applications : Reverses cognitive deficits in schizophrenia models .
  • Key Data :
    • EC₅₀: 200 nM for M1 receptor potentiation .
    • Selectivity: >100-fold over other muscarinic subtypes .
  • Contrast : The pyridine ring increases polarity, improving aqueous solubility compared to pyrimidine-based analogs .

Q & A

Q. What are the common synthetic routes for preparing 6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine derivatives, and how are intermediates validated?

Methodological Answer: The synthesis typically involves cyclization of precursors such as 3-aminopyrroles or 2-cyanopyrroles under controlled conditions. For example, 4-amino derivatives can be synthesized via refluxing 3-amino-2-cyanopyrroles with formamide and DMF, followed by crystallization from ethanol-DMF mixtures . Validation includes characterization via melting point analysis, IR spectroscopy (e.g., NH/CN stretches), and 1H NMR^1 \text{H NMR} (e.g., pyrrole/proton shifts at δ 6.5–7.8 ppm). Elemental analysis (C, H, N) is used to confirm purity (>98%) .

Q. How can structural ambiguities in pyrrolo[3,2-d]pyrimidine derivatives be resolved during synthesis?

Methodological Answer: X-ray crystallography or 2D NMR (e.g., 1H-1H COSY^1 \text{H-}^1 \text{H COSY}) is critical for resolving regiochemical ambiguities. For instance, the fusion pattern of pyrrole and pyrimidine rings in 5H-pyrrolo[3,2-d]pyrimidines was confirmed via X-ray diffraction, revealing planarity and bond lengths consistent with aromatic systems . Computational modeling (DFT) can also predict 13C NMR^13 \text{C NMR} shifts to validate assignments .

Q. What analytical techniques are recommended for assessing the stability of this compound under varying pH conditions?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to monitor degradation products. Accelerated stability studies in buffers (pH 1–10) at 40°C for 72 hours can identify pH-sensitive functional groups (e.g., amino or chloro substituents) . Mass spectrometry (LC-MS) helps track hydrolytic cleavage of the pyrrolidine ring .

Advanced Research Questions

Q. How do substitution patterns on the pyrrolo[3,2-d]pyrimidine core influence kinase inhibition selectivity (e.g., ATR vs. ATM kinases)?

Methodological Answer: Structure-activity relationship (SAR) studies show that 7,7-dimethyl substitutions enhance ATR kinase inhibition (IC50_{50} < 10 nM) by improving hydrophobic interactions with the ATP-binding pocket. In contrast, 2-chloro derivatives exhibit off-target effects on ATM due to increased electrophilicity . Kinase profiling using recombinant enzymes (e.g., Eurofins KinaseProfiler™) and cellular assays (e.g., γH2AX foci formation) are used to validate selectivity .

Q. What strategies mitigate contradictory data in biological activity across in vitro and in vivo models for pyrrolo[3,2-d]pyrimidine-based inhibitors?

Methodological Answer: Discrepancies often arise from metabolic instability or poor solubility. Strategies include:

  • Prodrug design : Introducing phosphonate or ester groups to enhance oral bioavailability .
  • Physicochemical optimization : LogP adjustments (<3.5) via substituent modification (e.g., replacing chloro with methoxy groups) to improve aqueous solubility .
  • Microsomal stability assays : Liver microsome incubations (human/rat) identify metabolic hotspots (e.g., N-dealkylation) .

Q. How can computational methods guide the design of water-soluble pyrrolo[3,2-d]pyrimidine derivatives?

Methodological Answer: Molecular dynamics (MD) simulations predict solubility by analyzing hydration free energy and solvent-accessible surface area (SASA). For example, substituting hydrophobic benzyl groups with morpholine or PEG chains reduces aggregation tendencies . Experimental validation includes measuring kinetic solubility in PBS (pH 7.4) and parallel artificial membrane permeability assays (PAMPA) .

Q. What synthetic routes enable late-stage diversification of this compound for high-throughput screening?

Methodological Answer: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on halogenated intermediates (e.g., 2-chloro or 4-bromo derivatives) allows rapid generation of analogs. For instance, 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine reacts with aryl boronic acids under Pd(PPh3_3)4_4 catalysis to yield biaryl derivatives . Microwave-assisted synthesis (100–150°C, 30 min) accelerates reaction times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.